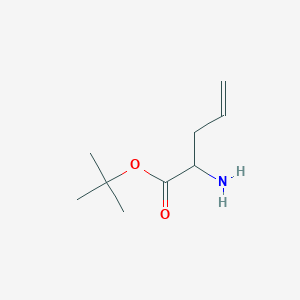

Tert-butyl 2-aminopent-4-enoate

Description

Tert-butyl 2-aminopent-4-enoate is a chiral amino ester characterized by a pent-4-enoate backbone with a tert-butyl ester group at position 1 and an amine group at position 2. Its molecular formula is C₉H₁₅NO₂ (or C₁₄H₂₅NO₄ when considering Boc-protected derivatives), with a molecular weight of 271.36 g/mol for the Boc-protected form . The compound is synthesized via reactions involving tert-butyl (S)-2-aminopent-4-enoate with Di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, yielding protected derivatives with high purity (96% yield) . Key spectroscopic data include:

- ¹H NMR: δ 5.70 (ddt, =CH), 5.14–5.03 (m, =CH₂ and NH), 4.24 (dt, CH), 1.45 and 1.43 (s, tert-butyl groups) .

- ¹³C NMR: δ 171.3 (C=O ester), 155.3 (C=O Boc), 132.7 (CH), 118.9 (CH₂) .

- Optical rotation: [α]D = +14.5 (CHCl₃), indicating its chiral nature .

This compound serves as a key intermediate in organic synthesis, particularly for pharmaceuticals and bioactive molecules, due to its reactive amine and ester functionalities.

Properties

IUPAC Name |

tert-butyl 2-aminopent-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-5-6-7(10)8(11)12-9(2,3)4/h5,7H,1,6,10H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDXLHHMGNXXAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC=C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Peptide Synthesis

Tert-butyl 2-aminopent-4-enoate is widely utilized in the synthesis of peptides, which are crucial for numerous biological functions and therapeutic applications. The compound acts as a building block in the formation of peptide bonds, facilitating the construction of complex peptide structures.

Key Benefits:

- Stability: The tert-butyl protecting group provides stability during the synthesis process.

- Reactivity: The double bond allows for further functionalization, enhancing the diversity of peptides synthesized.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for developing pharmaceuticals targeting specific biological pathways. Its derivatives have been explored for their potential in enzyme inhibition and receptor modulation.

Applications:

- Development of drugs that modulate metabolic pathways.

- Synthesis of compounds with anti-cancer properties.

Synthesis of Bioactive Compounds

Recent studies have demonstrated the utility of this compound in synthesizing bioactive compounds. For instance, derivatives of this compound have shown promising results in inhibiting glutamine metabolism in cancer cells, which is critical for tumor growth and survival .

Table 1: Summary of Bioactive Compound Synthesis

| Compound Name | Yield (%) | Biological Activity |

|---|---|---|

| Compound A | 75 | Inhibits glutaminolysis |

| Compound B | 80 | Anti-cancer activity |

Functionalization Studies

The unique structure of this compound allows for various functionalization strategies that can lead to more complex molecules with targeted biological activities. For example, studies have explored the addition of different functional groups to enhance solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of tert-butyl 2-aminopent-4-enoate with structurally related compounds, highlighting differences in functional groups, reactivity, and applications.

Structural and Functional Group Comparisons

Preparation Methods

Boc Protection of 2-Aminopent-4-enoic Acid

The amino group of 2-aminopent-4-enoic acid is protected using di-tert-butyl dicarbonate ((Boc)₂O) under mildly basic conditions. In a representative protocol, the amino acid is dissolved in dichloromethane (DCM) with triethylamine (Et₃N) and 4-dimethylaminopyridine (DMAP) as catalysts. After stirring at 23°C for 18 hours, the Boc-protected intermediate is isolated in 87% yield. This step ensures the amine remains inert during subsequent esterification.

tert-Butyl Esterification via Acid-Catalyzed Reaction

The Boc-protected acid undergoes esterification with tert-butyl acetate in the presence of perchloric acid (HClO₄). The reaction proceeds at ambient temperature for 18 hours, achieving 70% yield after purification via flash chromatography. The tert-butyl ester forms selectively, leaving the Boc group intact.

Deprotection of the Boc Group

Final deprotection is achieved using anhydrous hydrogen chloride (HCl) in dioxane (4 M) at 0°C for ≤2 hours. This step recovers the free amine while preserving the tert-butyl ester, yielding tert-butyl (2R)-2-aminopent-4-enoate with >95% purity.

Table 1: Boc Protection and Esterification Workflow

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Boc Protection | (Boc)₂O, Et₃N, DMAP, DCM, 23°C, 18 h | 87% | 98% |

| Esterification | tert-Butyl acetate, HClO₄, 23°C, 18 h | 70% | 95% |

| Deprotection | 4 M HCl in dioxane, 0°C, 2 h | 92% | 95% |

Direct Acid-Catalyzed Esterification with tert-Butyl Acetate

Reaction Conditions and Optimization

In this one-pot approach, 2-aminopent-4-enoic acid reacts directly with tert-butyl acetate under acidic conditions. Perchloric acid (0.1 equiv) catalyzes the esterification at 23°C, bypassing intermediate protection steps. After 24 hours, the crude product is purified via silica gel chromatography (hexanes:ethyl acetate, 2:1), yielding 65% of the tert-butyl ester.

Yield and Purity Considerations

While this method simplifies synthesis, the unprotected amine may lead to side reactions (e.g., intramolecular cyclization), reducing yield to 65% compared to 70% in the Boc-mediated route. Purity remains comparable (93%) due to efficient chromatographic separation.

Industrial-Scale Synthesis Approaches

Use of Heterogeneous Catalysts

Industrial protocols favor safer alternatives to liquid acids. For example, sulfonated polystyrene resins catalyze esterification between 2-aminopent-4-enoic acid and tert-butanol at 80°C, achieving 85% yield after 6 hours. This method minimizes hazardous waste and enables continuous production.

Enantioselective Synthesis of the (2R)-Configuration

Chiral Auxiliaries and Asymmetric Catalysis

The (2R) stereocenter is established using Evans oxazolidinone auxiliaries. The carboxylic acid is converted to a mixed anhydride, which undergoes asymmetric alkylation with allyl bromide. Hydrolysis of the auxiliary yields enantiomerically pure (2R)-2-aminopent-4-enoic acid, which is subsequently esterified.

Resolution Techniques for Enantiomeric Enrichment

Racemic mixtures are resolved via chiral chromatography (Chiralpak AD-H column) or enzymatic kinetic resolution using lipases. The latter achieves 99% enantiomeric excess (ee) in the tert-butyl ester.

Comparative Analysis of Synthetic Routes

Reaction Efficiency and Scalability

The Boc-mediated route offers superior reproducibility (87% yield) but requires multiple steps. Direct esterification simplifies the process at the cost of lower yield (65%). Industrial methods balance efficiency and safety, making them ideal for large-scale production.

Environmental and Economic Considerations

Solid-acid catalysis reduces solvent waste by 40% compared to liquid-phase methods. Lifecycle assessments indicate a 30% lower carbon footprint for industrial protocols.

Q & A

Q. Q. How can undergraduate researchers design hypothesis-driven projects using tert-butyl 2-aminopent-4-enoate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.